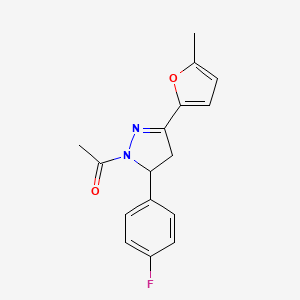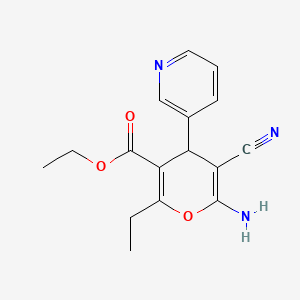
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(phenylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(phenylamino)acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a phenylaminoacetate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(phenylamino)acetate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with phenylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(phenylamino)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenylamino group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(phenylamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics and rubber.
Mechanism of Action
The mechanism of action of 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(phenylamino)acetate involves its interaction with free radicals and reactive oxygen species (ROS). The hydroxyphenyl group acts as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells. The phenylamino group may also interact with various molecular targets, modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionic acid: Known for its antioxidant properties and used in similar applications.
Methyl 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant with similar chemical structure and properties.
Octadecyl 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionate: Used as a stabilizer in polymers and plastics.
Uniqueness
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(phenylamino)acetate stands out due to its unique combination of antioxidant and phenylamino functionalities. This dual functionality enhances its effectiveness in various applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-anilinoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3/c1-24(2,3)20-15-18(16-21(23(20)28)25(4,5)6)11-10-14-29-22(27)17-26-19-12-8-7-9-13-19/h7-9,12-13,15-16,26,28H,10-11,14,17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDWGVUMYPJPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-6-[2-(4-methylquinolin-2-yl)sulfanylacetyl]-1,4-benzoxazin-3-one](/img/structure/B5156360.png)



![N'-[(3,4-dichlorophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B5156389.png)
![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]phenol](/img/structure/B5156390.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)

![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-3-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5156425.png)
![3-(4-methoxyphenyl)-2-methyl-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium 4-oxide](/img/structure/B5156437.png)
![4-(2-Piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole;dihydrochloride](/img/structure/B5156445.png)
![4-methyl-N-[3-(2-pyridinyl)propyl]nicotinamide bis(trifluoroacetate)](/img/structure/B5156455.png)
